

# Talmapimod Storage & Stability Specifications

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## Compound Focus: Talmapimod

CAS No.: 309913-83-5

Cat. No.: S544489

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The table below summarizes the key storage conditions for **Talmapimod** to ensure its stability:

Form	Temperature	Stability Duration	Important Notes
Solid (Powder)	-20°C	3 years	Protect from moisture [1].
Solid (Powder)	4°C	2 years	Protect from moisture [1].
Solution (in DMSO)	-80°C	2 years	Aliquot to avoid repeated freeze-thaw cycles [1].
Solution (in DMSO)	-20°C	1 year	Aliquot to avoid repeated freeze-thaw cycles [1].
Solution (General)	--	Unstable; prepare fresh	Solutions are generally unstable and should be prepared fresh [2].

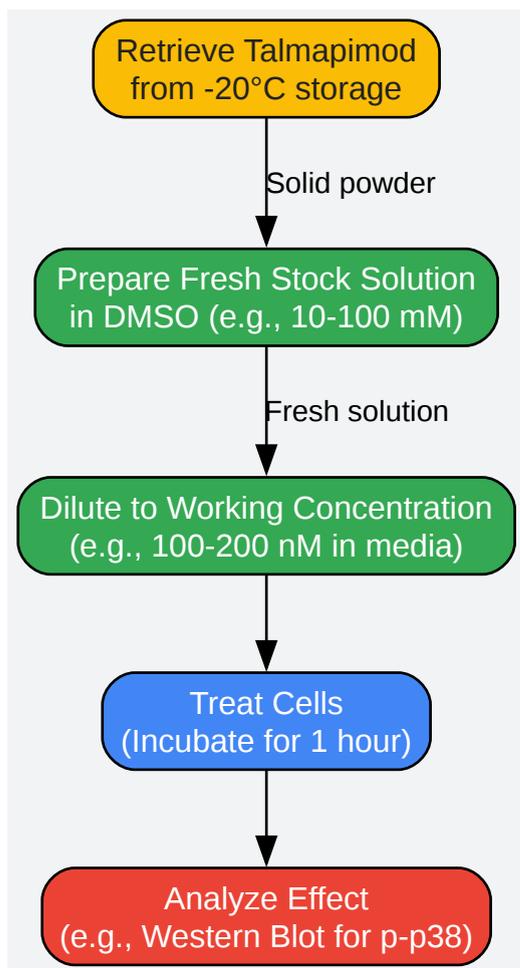
## Scientific Context & Experimental Data

To provide context for your application notes, here is key information on **Talmapimod**'s mechanism and reported experimental use.

- **Mechanism of Action:** **Talmapimod** is an orally active, selective, and **ATP-competitive p38 $\alpha$  inhibitor** with an IC50 of 9 nM. It shows about 10-fold selectivity over p38 $\beta$  and at least 2,000-fold selectivity over a panel of 20 other kinases, including other MAPKs [1] [2].
- **In Vitro Application:** In cell-based studies (e.g., MM.1S, U266, RPMI8226 lines), **Talmapimod** is typically used at concentrations of **100-200 nM** with an incubation time of **1 hour** to effectively inhibit phosphorylation of p38 MAPK [1].
- **In Vivo Application:** In a mouse model (triple immune-deficient BNX mice), **Talmapimod** was administered orally at doses of **10, 30, and 90 mg/kg**, twice daily for 14 days, leading to a dose-dependent reduction in tumor growth [1].

## Detailed Experimental Workflow

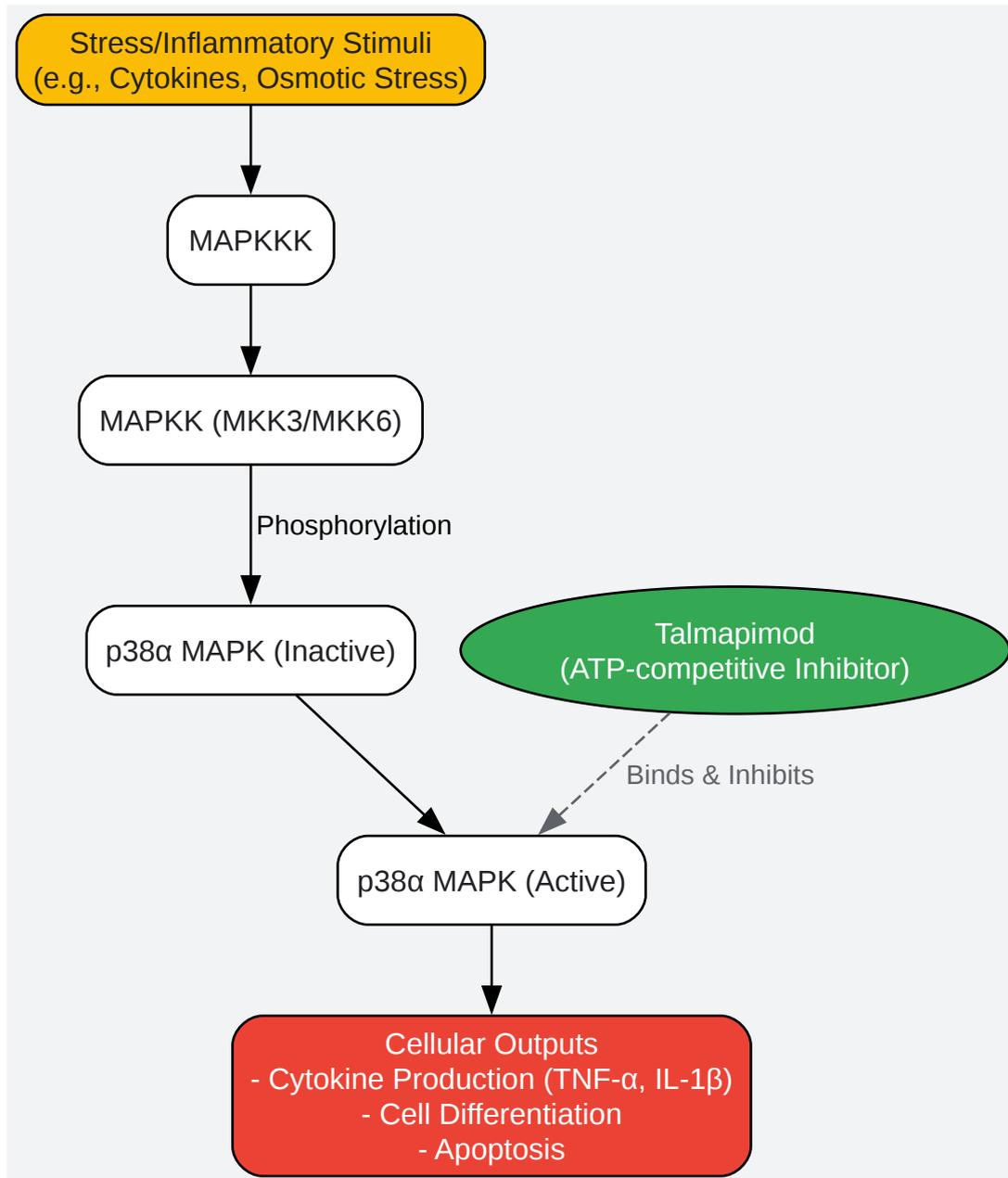
Based on the available data, the following diagram outlines a general workflow for conducting in vitro experiments with **Talmapimod**, from stock solution preparation to analysis.



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## p38 $\alpha$ MAPK Signaling and Talmapimod Mechanism

Understanding the signaling pathway helps in designing relevant experiments. **Talmapimod** acts as an ATP-competitive inhibitor within this cascade.



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## Critical Handling Notes

- **Solution Instability:** The most critical point is that **solutions of Talmapimod are unstable** [2]. It is strongly recommended to **prepare fresh stock solutions** for each experiment rather than storing solutions for long periods, even at -80°C.
- **Aliquot if Necessary:** If you must store a solution, aliquot it into single-use vials to minimize the number of freeze-thaw cycles, which can degrade the compound [1].
- **Hygroscopic DMSO:** Be aware that DMSO is hygroscopic. Water absorption from the atmosphere can affect the concentration and stability of your stock solution over time. Always use newly opened or properly sealed DMSO [1].

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## References

1. Talmapimod (SCIO-469) | p38 $\alpha$  Inhibitor [medchemexpress.com]
2. Talmapimod | Mechanism | Concentration [selleckchem.com]

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